molecular formula C7H8Br2S B13186101 2-Bromo-3-(3-bromopropyl)thiophene

2-Bromo-3-(3-bromopropyl)thiophene

Cat. No.: B13186101
M. Wt: 284.01 g/mol
InChI Key: CAPUJQNFAKDYJU-UHFFFAOYSA-N
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Description

2-Bromo-3-(3-bromopropyl)thiophene is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two bromine atoms, one attached to the thiophene ring and the other to a propyl chain. Thiophene derivatives are known for their diverse applications in various fields, including organic electronics, pharmaceuticals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(3-bromopropyl)thiophene can be achieved through several methods. One common approach involves the bromination of 3-(3-bromopropyl)thiophene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The bromination reaction is followed by purification steps such as distillation or recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(3-bromopropyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thiophenes, which can be further functionalized for specific applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Bromo-3-(3-bromopropyl)thiophene involves its interaction with various molecular targets. In coupling reactions, the bromine atoms facilitate the formation of carbon-carbon bonds through palladium-catalyzed processes. The thiophene ring’s electronic properties contribute to its reactivity and stability in different oxidation states .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H8Br2S

Molecular Weight

284.01 g/mol

IUPAC Name

2-bromo-3-(3-bromopropyl)thiophene

InChI

InChI=1S/C7H8Br2S/c8-4-1-2-6-3-5-10-7(6)9/h3,5H,1-2,4H2

InChI Key

CAPUJQNFAKDYJU-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1CCCBr)Br

Origin of Product

United States

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